molecular formula C20H30ClNO5 B4001004 1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]pyrrolidine;oxalic acid

1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]pyrrolidine;oxalic acid

Cat. No.: B4001004
M. Wt: 399.9 g/mol
InChI Key: SJEROVONDDADQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]pyrrolidine;oxalic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug development and its effects on various diseases.

    Industry: It is used in the development of new materials and chemicals, contributing to advancements in industrial processes.

Preparation Methods

The synthesis of 1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]pyrrolidine;oxalic acid involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-tert-butyl-4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.

    Coupling with Pyrrolidine: The chlorophenoxy intermediate is then coupled with pyrrolidine under suitable reaction conditions, such as the presence of a base and a solvent, to form the desired product.

    Oxalic Acid Addition: Finally, oxalic acid is added to the reaction mixture to form the oxalate salt of the compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]pyrrolidine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]pyrrolidine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]pyrrolidine;oxalic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClNO.C2H2O4/c1-18(2,3)16-14-15(19)8-9-17(16)21-13-7-6-12-20-10-4-5-11-20;3-1(4)2(5)6/h8-9,14H,4-7,10-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEROVONDDADQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Cl)OCCCCN2CCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]pyrrolidine;oxalic acid
Reactant of Route 2
1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]pyrrolidine;oxalic acid
Reactant of Route 3
1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]pyrrolidine;oxalic acid
Reactant of Route 4
1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]pyrrolidine;oxalic acid
Reactant of Route 5
1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]pyrrolidine;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]pyrrolidine;oxalic acid

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